7-pyridin-2-ylimidazo[1,2-a]pyridine
Overview
Description
7-Pyridin-2-ylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system, which includes an imidazo ring fused to a pyridine ring, with an additional pyridine ring attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-pyridin-2-ylimidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and aim to achieve high yields under mild reaction conditions. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies has been explored for the direct functionalization of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-Pyridin-2-ylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Pyridin-2-ylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-pyridin-2-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-pyridin-2-ylimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
This compound is unique due to its specific structural features and the presence of an additional pyridine ring at the 7th position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
7-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-5-13-11(3-1)10-4-7-15-8-6-14-12(15)9-10/h1-9H |
InChI Key |
AZDWSVWOEDWZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=NC=CN3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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